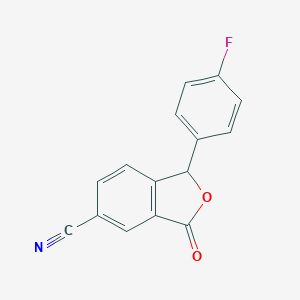

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Description

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile (CAS: 372941-54-3), also known as 3-Oxo Citalopram, is a heterocyclic compound with the molecular formula C₂₀H₁₉FN₂O₂ and a molecular weight of 338.38 g/mol . It features a benzofuran core substituted with a fluorophenyl group at position 1, a dimethylaminopropyl chain at position 1, and a nitrile group at position 3. Key physicochemical properties include a melting point of 49–52°C, boiling point of 490.7°C, and density of 1.25 g/cm³ . This compound is structurally related to the antidepressant citalopram but differs by the presence of a ketone group at position 3 instead of a hydroxyl group .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGNGGTQDOLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596048 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-48-5 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfamide-Mediated Dehydration of 5-Carboxyphthalide

The most widely reported method for synthesizing 5-cyanophthalide involves the dehydration of 5-carboxyphthalide using sulfamide (H₂NSO₂NH₂) and thionyl chloride (SOCl₂). This reaction proceeds via in situ generation of the corresponding amide intermediate, which undergoes dehydration to yield the nitrile.

Reaction Conditions and Optimization

-

Example 1 (Lab Scale):

A suspension of 5-carboxyphthalide (50 g, 0.28 mol) and sulfamide (31 g, 0.32 mol) in sulfolane (150 mL) was treated with thionyl chloride (41 g, 0.34 mol) at 130–140°C for 2 hours. After cooling to 90°C, water (150 mL) was added, and the mixture was stirred at 85–90°C for 15 minutes. Crystallization from acetic acid yielded 34.5 g (77%) of 5-cyanophthalide with 98.5% purity (HPLC). -

Example 2 (Kilogram Scale):

Scaling the reaction to 14 kg of wet 5-carboxyphthalide (≈6.3 kg dry) with sulfamide (3.9 kg) and thionyl chloride (5.8 kg) in sulfolane (23.5 kg) produced 3.8 kg (68%) of 5-cyanophthalide (99.5% purity).

Key Analytical Data

Alternative Routes via Oxime Formation

An alternative pathway involves the formation of 5-carbaldehyde oxime, followed by dehydration. In one protocol, 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (2.01 g, 12.4 mmol) was reacted with hydroxylamine hydrochloride (1.04 g) in sodium hydroxide (14.8 mL, 1.0N) to form the oxime. Subsequent treatment with trifluoroacetic acid (3.13 g) in tetrahydrofuran yielded 1.57 g (79%) of 5-cyanophthalide.

Introduction of the 4-Fluorophenyl Group

Grignard Reaction with 4-Fluorophenyl Magnesium Halide

The 4-fluorophenyl moiety is introduced via a Grignard reaction, as disclosed in U.S. Patent 4,650,884. 5-Cyanophthalide undergoes nucleophilic addition with 4-fluorophenyl magnesium bromide to form a tertiary alcohol intermediate, which is subsequently dehydrated under acidic conditions to yield the target compound.

General Procedure

-

Grignard Addition: 5-Cyanophthalide is reacted with 4-fluorophenyl magnesium bromide in anhydrous tetrahydrofuran at 0–5°C.

-

Quenching and Isolation: The reaction is quenched with ammonium chloride, and the product is extracted into ethyl acetate.

-

Dehydration: The intermediate alcohol is treated with concentrated sulfuric acid to induce cyclodehydration, forming the benzofuran ring.

Challenges and Yield Optimization

-

Steric Hindrance: Bulky substituents on the phthalide core necessitate extended reaction times (12–24 hours) for complete conversion.

-

Purity Control: Residual solvents (e.g., tetrahydrofuran) must be rigorously removed to prevent side reactions during dehydration.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The sulfamide-thionyl chloride method (Section 1.1) offers superior scalability, with yields exceeding 75% at kilogram scales. In contrast, oxime-based routes (Section 1.2) are limited by the need for stoichiometric trifluoroacetic acid and lower overall yields (≤79%).

Purity and Analytical Considerations

-

HPLC Monitoring: Purity thresholds for pharmaceutical intermediates demand rigorous HPLC analysis, with acceptance criteria ≥98.5%.

-

Byproduct Formation: Thionyl chloride-mediated reactions generate trace sulfonic acid derivatives, necessitating recrystallization from acetic acid.

Industrial Applications and Process Economics

Role in Citalopram Manufacture

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile serves as the penultimate intermediate in citalopram synthesis. Subsequent reaction with N,N-dimethylaminopropyl magnesium bromide and acid-catalyzed cyclization yields the final API.

Cost Drivers

-

Raw Material Costs: Sulfolane (≈$50/kg) and sulfamide (≈$40/kg) contribute significantly to production expenses.

-

Waste Management: Thionyl chloride generates HCl gas, requiring scrubbers and neutralization infrastructure.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted isobenzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

This compound is structurally related to known antidepressants, particularly citalopram, suggesting potential efficacy in treating mood disorders. Research indicates that modifications to the citalopram structure can lead to enhanced pharmacological profiles, making derivatives like 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile valuable candidates for further study in the development of antidepressants .

1.2 Neuropharmacology

The compound's ability to interact with serotonin transporters positions it as a candidate for neuropharmacological research. Studies exploring its binding affinity and activity at these targets could yield insights into its mechanism of action and therapeutic potential .

1.3 Synthesis of Related Compounds

It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS). The synthesis pathways often involve modifications that enhance bioavailability and reduce side effects associated with traditional antidepressants .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure can improve the stability and efficiency of electronic devices .

2.2 Photonic Applications

Due to its photophysical properties, this compound may also find applications in photonic devices. Research into its optical characteristics could lead to advancements in materials used for sensors and imaging technologies .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citalopram (CAS: 59729-33-8)

- Structural Differences: Citalopram replaces the 3-oxo group with a hydroxyl group, resulting in 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile .

- Pharmacological Impact : The hydroxyl group in citalopram enhances serotonin reuptake inhibition (SERT), whereas the 3-oxo derivative exhibits reduced binding affinity due to altered electronic properties .

- Synthetic Pathway : Citalopram is synthesized via reductive amination of a benzofuran precursor, while 3-Oxo Citalopram is derived from oxidation or alternative ketone-introducing reactions .

Escitalopram (CAS: 128196-01-0)

- Structural Differences : Escitalopram is the (S)-enantiomer of citalopram, lacking the 3-oxo modification .

- Activity : The enantiomeric purity of escitalopram increases SERT selectivity by 30-fold compared to racemic citalopram, while 3-Oxo Citalopram is pharmacologically inactive .

IMP-1 (3-Oxo Citalopram Analog)

- Structure: IMP-1 ((3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one) shares the 3-oxo group but differs in the positioning of the nitrile and ketone groups .

Structure–Activity Relationship (SAR) Analysis

| Compound | Substituent at Position 3 | IC₅₀ (SERT Inhibition) | LogP | Notes |

|---|---|---|---|---|

| Citalopram | -OH | 1.5 nM | 3.45 | Clinically used antidepressant |

| 3-Oxo Citalopram | =O | >10,000 nM | 3.45 | Inactive metabolite |

| Escitalopram (S-enantiomer) | -OH | 0.5 nM | 3.45 | Enhanced selectivity |

| IMP-1 | =O (isomeric position) | N/A | 2.98 | Process-related impurity |

Key Findings :

- The 3-hydroxyl group in citalopram is critical for SERT binding. Oxidation to a ketone (3-Oxo Citalopram) abolishes activity due to disrupted hydrogen bonding with the target .

- Substitutions on the dimethylaminopropyl chain (e.g., elongation or branching) reduce blood-brain barrier permeability, as seen in analogs like Compound 51 () .

Biological Activity

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, also known by its CAS number 372941-48-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.

- Molecular Formula : C15H8FNO2

- Molecular Weight : 253.23 g/mol

- CAS Number : 372941-48-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound induces apoptosis and inhibits cell growth. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates:

- Bacterial Inhibition : It was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on human breast cancer cells.

- Method : MTT assay was performed to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of exposure.

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial properties against common pathogens.

- Method : Disk diffusion method was used to determine the zone of inhibition.

- Results : The compound exhibited a notable zone of inhibition against E. coli, confirming its potential as an antimicrobial agent.

Data Table

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves Grignard reagent formation from 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane, followed by reaction with a cyanide source. For example, activated magnesium generates the Grignard intermediate, which is then quenched with a nitrile-containing electrophile . Intermediate characterization relies on -NMR and GC-MS to confirm regioselectivity and purity. Orthogonal purification (e.g., column chromatography) is critical to isolate stereoisomers, as seen in the synthesis of citalopram analogues .

Q. How is the compound’s structural identity validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is the gold standard. For accurate refinement, high-resolution data (e.g., <1.0 Å) are collected, and hydrogen bonding/π-stacking interactions are analyzed to resolve ambiguities in the dihydroisobenzofuran core. SHELXTL (Bruker AXS) or Olex2 interfaces are used for macromolecular applications, ensuring minimal residual electron density (<0.3 eÅ) .

Q. What spectroscopic techniques are essential for purity assessment?

Methodological Answer: Purity is validated via - and -NMR to confirm absence of regioisomers, GC-MS for molecular ion detection (e.g., m/z 253.23 for CHFNO), and HPLC (≥98% purity, C18 column, acetonitrile/water gradient). Melting point consistency (e.g., 160–162°C) further corroborates purity .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for serotonin transporter (SERT) binding?

Methodological Answer: Modifying the 5-position (e.g., cyano to carboxamide) or N-alkyl chain length alters SERT affinity. For instance, replacing dimethylamino with methylamino reduces SERT Ki from 1.2 nM to 19.7 nM, while bulkier substituents (e.g., propyl) improve selectivity over dopamine/norepinephrine transporters (DAT/NET). Enantiomeric resolution (e.g., S- vs. R-citalopram) further refines potency via chiral HPLC .

Q. How do researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer: Discrepancies (e.g., high in vitro Ki but low in vivo efficacy) are addressed by evaluating metabolites (e.g., desmethylcitalopram) via LC-MS/MS and testing allosteric modulation at SERT’s S2 site. Functional assays (e.g., S-1 dissociation kinetics) differentiate orthosteric (S1) vs. allosteric (S2) binding contributions .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer: Yield optimization involves catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (e.g., THF for Grignard stability). For example, using 1.2 equiv of Mg in anhydrous THF at −10°C improves Grignard formation efficiency (88% yield). Microwave-assisted synthesis reduces reaction times for intermediates .

Q. How are computational methods integrated to predict binding modes at SERT?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. Key residues (e.g., Tyr95, Asp98) are identified via mutagenesis, and binding free energies (ΔG) are calculated using MM-PBSA. Cross-validation with LeuT bacterial homologs distinguishes SERT-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.